(5E,14E)-11-oxoprosta-5,9,12,14-tetraen-1-oic acid

PPARγ covalent ligand MALDI-TOF

(5E,14E)-11-oxoprosta-5,9,12,14-tetraen-1-oic acid, commonly known as 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂), is a cyclopentenone prostaglandin belonging to the eicosanoid class of organic compounds. It is formed endogenously from prostaglandin D₂ (PGD₂) through sequential dehydration reactions and functions as an endogenous ligand for the nuclear receptor peroxisome proliferator-activated receptor gamma (PPARγ).

Molecular Formula C20H28O3
Molecular Weight 316.4 g/mol
Cat. No. B1262324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5E,14E)-11-oxoprosta-5,9,12,14-tetraen-1-oic acid
Molecular FormulaC20H28O3
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCCCCCC=CC=C1C(C=CC1=O)CC=CCCCC(=O)O
InChIInChI=1S/C20H28O3/c1-2-3-4-5-6-10-13-18-17(15-16-19(18)21)12-9-7-8-11-14-20(22)23/h6-7,9-10,13,15-17H,2-5,8,11-12,14H2,1H3,(H,22,23)/b9-7+,10-6+,18-13-/t17-/m0/s1
InChIKeyVHRUMKCAEVRUBK-XOVNXQNQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Profile of (5E,14E)-11-Oxoprosta-5,9,12,14-tetraen-1-oic Acid (15d-PGJ₂): Endogenous PPARγ Ligand with Covalent Binding Mode


(5E,14E)-11-oxoprosta-5,9,12,14-tetraen-1-oic acid, commonly known as 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂), is a cyclopentenone prostaglandin belonging to the eicosanoid class of organic compounds [1]. It is formed endogenously from prostaglandin D₂ (PGD₂) through sequential dehydration reactions and functions as an endogenous ligand for the nuclear receptor peroxisome proliferator-activated receptor gamma (PPARγ) [2]. Unlike synthetic thiazolidinedione (TZD) PPARγ agonists, 15d-PGJ₂ possesses a reactive α,β-unsaturated carbonyl group within its cyclopentenone ring, enabling covalent modification of cysteine residues in target proteins [3]. The compound is catalogued under DrugBank ID DB08435, PubChem CID 23654841, and CHEMBL1210221, and is primarily used as a research reagent for studying PPARγ signaling, adipogenesis, inflammation, and cancer biology [1].

Why Rosiglitazone, Pioglitazone, or Other Prostaglandin J₂ Analogs Cannot Substitute for (5E,14E)-11-Oxoprosta-5,9,12,14-tetraen-1-oic Acid in Mechanistic Studies


Substituting 15d-PGJ₂ with a synthetic TZD (e.g., rosiglitazone, pioglitazone) or a precursor prostaglandin (e.g., PGD₂, PGJ₂) introduces fundamental mechanistic discrepancies that compromise experimental interpretability. 15d-PGJ₂ binds PPARγ through a covalent Michael addition to Cys285, a mode irreversibly distinct from the non-covalent, reversible binding of TZDs [1]. This covalent engagement drives unique conformational changes in the receptor's ligand-binding domain that are not recapitulated by TZDs [2]. Functionally, the antiproliferative and anti-inflammatory actions of 15d-PGJ₂ are only partially PPARγ-dependent, with a substantial component mediated through covalent modification of NF-κB, IKK, and other signaling proteins via its electrophilic cyclopentenone ring—a polypharmacology absent from synthetic agonists [3]. Furthermore, precursor prostaglandins (PGD₂, PGJ₂, Δ¹²-PGJ₂) exhibit markedly weaker lipogenic potency in C3H10T1/2 fibroblasts compared to 15d-PGJ₂ [4]. These divergent binding mechanisms, off-target profiles, and potency gradients make generic substitution scientifically invalid for studies requiring specific interrogation of endogenous PPARγ covalent activation or cyclopentenone-mediated signaling.

Quantitative Differentiation Evidence for (5E,14E)-11-Oxoprosta-5,9,12,14-tetraen-1-oic Acid Against Closest Comparators


Covalent vs. Non-Covalent PPARγ Binding Mode: Irreversible Adduct Formation Evidenced by Mass Spectrometry

15d-PGJ₂ forms a covalent adduct with the PPARγ ligand-binding domain (LBD), whereas the synthetic agonist rosiglitazone binds reversibly and is displaceable. After incubation of 15d-PGJ₂ with recombinant PPARγ LBD, the quantity of free 15d-PGJ₂ decreased below the initial input, and rosiglitazone binding was reduced in a manner dependent on the 15d-PGJ₂ pre-incubation concentration [1]. MALDI-TOF mass spectrometry of trypsinized PPARγ LBD incubated with 15d-PGJ₂ identified a fragment at m/z = 1314.699, corresponding to the mass addition of 15d-PGJ₂ (m/z = 316.203) to the GST-LBD peptide (m/z = 998.481), confirming covalent bond formation [1]. This covalent binding targets Cys285 of PPARγ (Cys249 in PPARγ2 isoform) [2]. Rosiglitazone, in contrast, shows no evidence of covalent adduct formation and its binding is fully reversible upon washout or antagonist competition [1].

PPARγ covalent ligand MALDI-TOF binding mechanism

PPARγ Transactivation Potency: Quantitative EC₅₀ Comparison Across Endogenous and Synthetic Agonists

In a standardized PPARγ transactivation assay using wild-type mouse PPARγ1, 15d-PGJ₂ exhibits an EC₅₀ of 2 µM, placing it approximately 67-fold less potent than rosiglitazone (EC₅₀ = 0.03 µM), 5-fold less potent than pioglitazone (EC₅₀ = 0.4 µM), but 1.5-fold more potent than ciglitazone (EC₅₀ = 3 µM) and 2.6-fold less potent than troglitazone (EC₅₀ = 0.78 µM) [1]. This potency profile categorizes 15d-PGJ₂ as a moderate-potency endogenous ligand in contrast to the high-potency synthetic TZDs.

PPARγ transactivation EC50 reporter assay potency ranking

Adipocyte Differentiation Potency: 15d-PGJ₂ EC₅₀ of 7 µM in C3H10T1/2 Fibroblasts Compared to Weaker Precursor Prostaglandins

15d-PGJ₂ induces efficient differentiation of C3H10T1/2 fibroblasts into adipocytes with an EC₅₀ of 7 µM [1]. It is more potent than its metabolic precursors PGD₂, Δ¹²-PGJ₂, and PGJ₂ in stimulating lipogenesis in these cells, establishing it as the terminal bioactive metabolite in the PGD₂→PGJ₂→Δ¹²-PGJ₂→15d-PGJ₂ cascade [1]. The EC₅₀ for adipocyte differentiation is 3.5-fold higher than the EC₅₀ for PPARγ transactivation (2 µM), suggesting rate-limiting steps downstream of receptor binding for full adipogenic commitment [2].

adipogenesis C3H10T1/2 fibroblast differentiation lipogenesis

PPARγ-Dependent vs. PPARγ-Independent Antiproliferative Mechanisms: Differential Reversal by GW9662 in Human Airway Smooth Muscle Cells

Both 15d-PGJ₂ (1–10 µM) and rosiglitazone (1–10 µM) significantly inhibited bFGF- and thrombin-induced proliferation of human airway smooth muscle (HASM) cells [1]. However, the antiproliferative effect of rosiglitazone was completely reversed by the selective PPARγ antagonist GW9662 (1 µM), whereas GW9662 did not reverse the effect of 15d-PGJ₂, demonstrating that 15d-PGJ₂ inhibits HASM proliferation through a PPARγ-independent mechanism [1]. Cell cycle analysis revealed mechanistically distinct patterns: rosiglitazone prevented G1→S phase progression, while 15d-PGJ₂ caused S phase accumulation and G2/M phase depletion, further confirming divergent intracellular targets [1].

airway smooth muscle PPARγ antagonist GW9662 proliferation mechanism of action

Differential Regulation of Prostaglandin E₂ Synthesis: 15d-PGJ₂ Inhibits mPGES-1 Independently of PPARγ Expression Level, Unlike Rosiglitazone

In articular chondrocytes, 15d-PGJ₂ almost completely inhibited prostaglandin E₂ (PGE₂) synthesis and microsomal prostaglandin E synthase-1 (mPGES-1) expression, whereas rosiglitazone, despite being a higher-affinity PPARγ ligand, failed to suppress PGE₂ production [1]. The inhibitory potency of 15d-PGJ₂ was unaffected by experimental modulation of PPARγ expression levels and was mechanistically attributed to covalent inhibition of NF-κB nuclear binding and IκBα stabilization via reduced IKKβ phosphorylation [1]. This demonstrates that the anti-inflammatory PGE₂ suppression by 15d-PGJ₂ is PPARγ-independent and dependent on its electrophilic cyclopentenone reactivity—an activity absent from rosiglitazone [1].

PGE2 mPGES-1 NF-κB chondrocytes anti-inflammatory

Solubility and Storage Stability Profile for Laboratory Procurement Decision-Making

15d-PGJ₂ is soluble in DMSO at 25 mg/mL and in ethanol at 25 mg/mL . Stock solutions prepared in these solvents are stable for up to 3 months when stored at -20°C, with shipment recommended on wet ice to maintain integrity . This solubility profile is consistent with the compound's calculated LogP of approximately 5.08–6.18 (predicted) and its classification as a long-chain fatty acid derivative with limited aqueous solubility (predicted water solubility at 25°C: approximately 0.13 mg/L) . These handling parameters are essential for planning experimental workflows, as repeated freeze-thaw cycles should be avoided and working solutions should be prepared fresh from frozen aliquots .

solubility stability DMSO ethanol storage

Optimal Research and Procurement Application Scenarios for (5E,14E)-11-Oxoprosta-5,9,12,14-tetraen-1-oic Acid Based on Quantitative Differentiation Evidence


Covalent Target Engagement and Wash-Resistant PPARγ Activation Studies

For experiments requiring irreversible PPARγ labeling and sustained receptor activation independent of ligand washout, 15d-PGJ₂ is the reagent of choice due to its covalent adduct formation with Cys285 of the PPARγ LBD, confirmed by MALDI-TOF mass spectrometry (m/z shift from 998.481 to 1314.699) [1]. This property is absent from synthetic TZDs such as rosiglitazone and pioglitazone, which dissociate upon washout [1]. The covalent complex can be structurally resolved via X-ray crystallography (PDB 2ZK1 at 2.61 Å resolution) [2].

Endogenous Adipogenesis Positive Control in Fibroblast Differentiation Assays

15d-PGJ₂ serves as the most potent endogenous positive control for triggering adipocyte differentiation in C3H10T1/2 fibroblasts, with an EC₅₀ of 7 µM for lipogenesis induction [3]. This potency surpasses its metabolic precursors PGD₂, PGJ₂, and Δ¹²-PGJ₂, making it the definitive terminal effector in the PGD₂→15d-PGJ₂ metabolic cascade [3]. Researchers studying natural adipogenic signaling pathways should use 15d-PGJ₂ at 5–20 µM to achieve robust, physiologically relevant differentiation responses [3].

PPARγ-Independent Anti-Inflammatory Mechanism Dissection Using Cyclopentenone Reactivity

15d-PGJ₂ uniquely enables the study of PPARγ-independent anti-inflammatory mechanisms through its electrophilic cyclopentenone ring. In human airway smooth muscle cells, the antiproliferative action of 15d-PGJ₂ (1–10 µM) is completely resistant to PPARγ antagonist GW9662 (1 µM), whereas rosiglitazone's effect is fully reversed [4]. Similarly, in chondrocytes, 15d-PGJ₂ suppresses PGE₂ synthesis near-completely via covalent NF-κB inhibition, a phenotype not replicated by rosiglitazone [5]. These properties make 15d-PGJ₂ indispensable for dual-pathway (PPARγ-dependent vs. cyclopentenone-dependent) mechanistic studies.

Low-to-Moderate Potency PPARγ Activation for Concentration-Response Profiling Against High-Potency Synthetic Agonists

With a PPARγ transactivation EC₅₀ of 2 µM—67-fold weaker than rosiglitazone (EC₅₀ = 0.03 µM) and 5-fold weaker than pioglitazone (EC₅₀ = 0.4 µM) [6]—15d-PGJ₂ serves as an ideal endogenous comparator for establishing concentration-response curves that span the physiological-to-pharmacological potency range. Its moderate potency allows researchers to benchmark novel synthetic PPARγ modulators against an endogenous reference point, facilitating the distinction between super-physiological pharmacological activation and physiologically relevant receptor modulation [6].

Quote Request

Request a Quote for (5E,14E)-11-oxoprosta-5,9,12,14-tetraen-1-oic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.